molecular formula C19H13F2N3O3S B2558560 2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251708-06-1

2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2558560
CAS RN: 1251708-06-1
M. Wt: 401.39
InChI Key: LVLOJDSDROVVKJ-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H13F2N3O3S and its molecular weight is 401.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis and crystal structure analysis of related compounds, providing a foundation for understanding their chemical properties and potential applications. For instance, compounds with thiadiazole and thiadiazinone moieties have been synthesized and their structures analyzed through spectroscopy and X-ray crystallography, revealing insights into their molecular configurations and intermolecular interactions, which are crucial for designing drugs with specific biological targets (Banu et al., 2014).

Biological Activities

Several studies have focused on the biological activities of compounds with structural similarities, highlighting their potential in medicinal chemistry. For example, benzothiadiazinyl hydrazinecarboxamides and triazolothiadiazine dioxides have been synthesized and evaluated for their anticancer activities against various cancer cell lines, indicating their potential as anticancer agents (Kamal et al., 2011). Additionally, compounds incorporating the 1,2,4-thiadiazine moiety have been investigated for their antitubercular activities, offering a route to new treatments for tuberculosis (Jeankumar et al., 2013).

Material Science Applications

Compounds with thiadiazine and related moieties have been explored for their potential in material science, such as in the development of organic photovoltaic materials. The manipulation of side chains and the introduction of electron-withdrawing groups have been studied to understand their effects on the optoelectronic properties of polymer-based solar cells, pointing to the versatility of these compounds beyond purely biological applications (Xu et al., 2016).

properties

IUPAC Name

4-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-14-5-3-13(4-6-14)12-23-19(25)24(16-9-7-15(21)8-10-16)18-17(28(23,26)27)2-1-11-22-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLOJDSDROVVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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